molecular formula C24H30N4O4 B10871371 N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

Cat. No.: B10871371
M. Wt: 438.5 g/mol
InChI Key: AHOUIQAKSYJDQV-UHFFFAOYSA-N
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Description

N’-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole core with a benzohydrazide moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dipropylamino Group: The dipropylamino group is introduced via alkylation of the indole nitrogen with dipropylamine.

    Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is synthesized by reacting 3,4-dimethoxybenzoic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the indole derivative with the benzohydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce alcohols at the carbonyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole derivatives and benzohydrazides in various chemical reactions.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural similarity to natural indole derivatives. It could be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, dyes, and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.

Mechanism of Action

The mechanism of action of N’-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activities. The benzohydrazide moiety may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
  • N’-{(3E)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
  • N’-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide

Uniqueness

The uniqueness of N’-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dipropylamino group and the 3,4-dimethoxybenzohydrazide moiety enhances its reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of N’-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H30N4O4/c1-5-13-27(14-6-2)16-28-19-10-8-7-9-18(19)22(24(28)30)25-26-23(29)17-11-12-20(31-3)21(15-17)32-4/h7-12,15,30H,5-6,13-14,16H2,1-4H3

InChI Key

AHOUIQAKSYJDQV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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